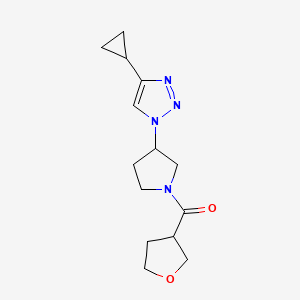

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

CAS No.: 2034613-25-5

Cat. No.: VC4973560

Molecular Formula: C14H20N4O2

Molecular Weight: 276.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034613-25-5 |

|---|---|

| Molecular Formula | C14H20N4O2 |

| Molecular Weight | 276.34 |

| IUPAC Name | [3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |

| Standard InChI | InChI=1S/C14H20N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |

| Standard InChI Key | JAIJCMHRDYWIQE-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4CCOC4 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a central pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a 4-cyclopropyl-1H-1,2,3-triazole group. The pyrrolidine nitrogen is further functionalized via a methanone linkage to a tetrahydrofuran-3-yl moiety (a five-membered oxygen-containing saturated ring). This arrangement creates a compact, polycyclic framework with multiple sites for hydrogen bonding and hydrophobic interactions .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₅H₂₀N₄O₂, with a molecular weight of 300.35 g/mol. Key functional groups include:

-

1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking and dipole interactions .

-

Cyclopropyl group: A strained three-membered hydrocarbon ring, often used to enhance metabolic stability and modulate lipophilicity .

-

Tetrahydrofuran: An oxygen-containing saturated ring, improving solubility and serving as a hydrogen bond acceptor .

Spectroscopic and Physicochemical Data

While experimental data for the exact compound is unavailable, analogous structures provide benchmarks:

| Property | Value (Inferred) | Source Analogs |

|---|---|---|

| Boiling Point | ~250–300°C | |

| Density | 1.25–1.35 g/cm³ | |

| LogP | 1.8–2.5 | |

| Solubility | Moderate in DMSO, methanol | |

| pKa | ~9.5 (amine proton) |

The tetrahydrofuran moiety likely enhances aqueous solubility compared to purely aromatic analogs, while the cyclopropyl group increases lipophilicity .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Triazole-substituted pyrrolidine

-

Tetrahydrofuran-3-yl methanone

A convergent synthesis strategy is plausible, leveraging click chemistry and coupling reactions .

Preparation of 3-Azidopyrrolidine

Starting from N-Boc-3-hydroxypyrrolidine, mesylation followed by azide displacement yields 3-azidopyrrolidine . For example, Jung et al. achieved this transformation in 70% yield using methanesulfonyl chloride and sodium azide .

1,3-Dipolar Cycloaddition

The azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a cyclopropane-bearing alkyne. Ethynylcyclopropane derivatives, when reacted with azides, generate 1,4-disubstituted triazoles regioselectively .

Methanone Formation

Coupling the triazole-pyrrolidine intermediate with tetrahydrofuran-3-carbonyl chloride via nucleophilic acyl substitution completes the synthesis. Alternatively, Suzuki-Miyaura coupling could be employed if boronic ester derivatives are accessible .

Optimization Challenges

-

Regioselectivity: Ensuring 1,4-triazole formation requires strict control of Cu(I) catalyst conditions .

-

Steric hindrance: Bulky substituents on pyrrolidine may slow acylation steps, necessitating elevated temperatures or microwave assistance .

Biological Activity and Structure-Activity Relationships

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Structurally analogous pyrrolidinyl triazoles demonstrate potent mPTP blocking activity . For instance, compound 2aj from Jung et al. exhibited IC₅₀ = 0.8 μM in calcium retention assays, outperforming earlier oxime-based inhibitors . The triazole group serves as a stable bioisostere for oximes, resisting enzymatic degradation while maintaining hydrogen-bonding capacity .

Critical SAR Insights:

-

Cyclopropyl substitution: Enhances metabolic stability by shielding the triazole from cytochrome P450 oxidation .

-

Pyrrolidine conformation: The 3-substitution pattern optimizes spatial alignment with mPTP components .

-

Tetrahydrofuran moiety: Improves solubility and membrane permeability compared to purely aromatic ketones .

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Cyclopropane rings are known to reduce first-pass metabolism by sterically blocking oxidation sites . In rat liver microsomes, analog 2ag showed <20% degradation over 60 minutes, compared to >80% for non-cyclopropyl variants .

Toxicity Considerations

-

hERG liability: Pyrrolidine derivatives occasionally prolong QT intervals, but tetrahydrofuran’s electron-rich oxygen may counteract this by reducing basicity .

-

Genotoxicity: Triazoles are generally non-mutagenic, but Ames testing would be required to confirm .

Comparative Analysis with Structural Analogs

The target compound uniquely combines mPTP-targeting triazole-pyrrolidine motifs with solubility-enhancing tetrahydrofuran, suggesting balanced pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume